[(3R)-piperidin-3-yl]methanethiol hydrochloride
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Overview
Description
[(3R)-piperidin-3-yl]methanethiol hydrochloride is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered ring containing one nitrogen atom, and its derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and organic synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(3R)-piperidin-3-yl]methanethiol hydrochloride typically involves the following steps:
Functionalization: The piperidine ring is then functionalized to introduce the methanethiol group.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain this compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated purification systems to streamline the production process .
Chemical Reactions Analysis
Types of Reactions
[(3R)-piperidin-3-yl]methanethiol hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids under appropriate conditions.
Reduction: The compound can be reduced to form the corresponding piperidine derivative with a reduced thiol group.
Substitution: The thiol group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or sulfonyl chlorides.
Major Products Formed
The major products formed from these reactions include disulfides, sulfonic acids, and various substituted piperidine derivatives .
Scientific Research Applications
[(3R)-piperidin-3-yl]methanethiol hydrochloride has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of [(3R)-piperidin-3-yl]methanethiol hydrochloride involves its interaction with specific molecular targets and pathways. The thiol group can form covalent bonds with certain enzymes or receptors, thereby modulating their activity . This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Piperidine: A basic six-membered ring structure with one nitrogen atom.
Thiophene Derivatives: Compounds containing a five-membered ring with one sulfur atom.
Triazole-Pyrimidine Hybrids: Compounds with neuroprotective and anti-inflammatory properties.
Uniqueness
[(3R)-piperidin-3-yl]methanethiol hydrochloride is unique due to its specific combination of a piperidine ring and a methanethiol group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications .
Properties
Molecular Formula |
C6H14ClNS |
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Molecular Weight |
167.70 g/mol |
IUPAC Name |
[(3R)-piperidin-3-yl]methanethiol;hydrochloride |
InChI |
InChI=1S/C6H13NS.ClH/c8-5-6-2-1-3-7-4-6;/h6-8H,1-5H2;1H/t6-;/m1./s1 |
InChI Key |
LTOOPJUVKVOTEF-FYZOBXCZSA-N |
Isomeric SMILES |
C1C[C@H](CNC1)CS.Cl |
Canonical SMILES |
C1CC(CNC1)CS.Cl |
Origin of Product |
United States |
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